

Pharmacological Profile of Seproxetine

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Compound Focus: Seproxetine Hydrochloride

CAS No.: 127685-30-7

Cat. No.: S543004

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Property	Details
Generic Name	Seproxetine (also known as (S)-norfluoxetine) [1] [2]
Pharmacological Class	Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]
Status	Experimental (development discontinued) [1] [2]
Primary Mechanism	Inhibition of the Serotonin Transporter (SERT) [1]
Additional Actions	Inhibits dopamine transporter (DAT); also acts on 5-HT2A and 5-HT2C receptors [1]
Reported Reason for Discontinuation	Inhibition of the KvLQT1 protein, leading to potential cardiac side effects like prolonged QT interval [1]

Comparative Transporter Affinity (K_i Values)

The following table places the available data for Seproxetine in the context of other common antidepressants. Please note that the data for Seproxetine comes from older research, and direct comparisons should be made with caution due to potential differences in experimental conditions.

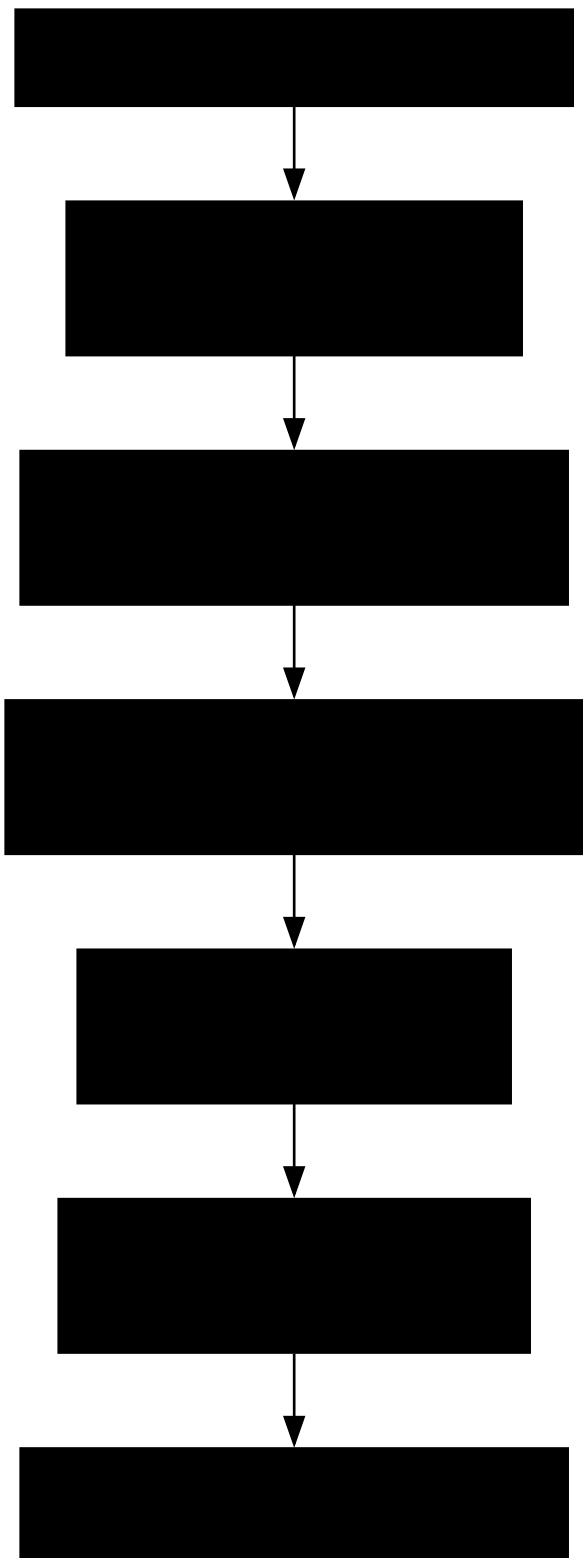
Compound	SERT (Ki in nM)	DAT (Ki in nM)	SERT/DAT Selectivity Ratio
Seproxetine	Information Missing	Information Missing	Information Missing
Paroxetine	0.13*	5100	~39,231 [3]
Sertraline	0.29	25	~86 [3]
Fluoxetine	0.81	3600	~4,444 [3]
Citalopram	1.16	28100	~24,224 [3]

*Reported as the highest known affinity for SERT among antidepressants. [3]

A significant challenge in providing the quantitative data you requested is that while Seroxetine is recognized as an SSRI, the specific laboratory protocols and primary data (such as Ki values from competitive binding assays) that detail its affinity for SERT versus DAT are not available in the public search results I obtained. The key source [4] that discusses methodologies for profiling human monoamine transporter selectivity does not feature Seroxetine in its analysis.

Experimental Protocols for Transporter Selectivity

Although specific protocols for Seroxetine are unavailable, research in this area typically involves standardized methods. The workflow for determining transporter affinity and inhibitor selectivity generally follows these steps, which can serve as a reference for your own investigations:



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The core methodology often involves **radioligand competitive binding assays** [4]. Here is a typical breakdown:

- **Primary Materials:** Cell lines (e.g., HEK-293) stably expressing the human clones of SERT, DAT, and NET. A known radiolabeled ligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT) and the test compound (Seproxetine).
- **Experimental Procedure:**
 - **Preparation:** Cell membranes containing the overexpressed transporter are prepared.
 - **Incubation:** The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
 - **Separation:** The bound radioligand is separated from the free one, typically via rapid filtration.
 - **Detection:** The amount of bound radioactivity is measured using a scintillation counter.
- **Data Analysis:**
 - **IC50 Calculation:** The concentration of the test compound that inhibits 50% of the specific radioligand binding is determined.
 - **Ki Calculation:** The inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.
 - **Selectivity Ratio:** The selectivity for SERT over DAT is simply expressed as the ratio: **SERT/DAT Selectivity = Ki(DAT) / Ki(SERT)**. A higher ratio indicates greater selectivity for SERT.

Insights for Researchers

The discontinuation of Seproxetine highlights a critical consideration in neuropharmacology: high selectivity for a single monoamine transporter is often not the only determinant of a drug's viability. The case of Seproxetine underscores that **off-target effects on cardiac ion channels can be a major hurdle**, even for a potent and selective agent [1]. Modern drug development increasingly focuses on profiling compounds against a wide panel of targets, including various receptors and ion channels, early in the discovery process to de-risk such issues.

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References

1. - Wikipedia Seproxetine [en.wikipedia.org]

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3. Paroxetine—The Antidepressant from Hell? Probably Not, But ... [pmc.ncbi.nlm.nih.gov]

4. Focus on Human Monoamine Transporter Selectivity. New ... [pmc.ncbi.nlm.nih.gov]

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